(3S)-3-phenyl-morpholine hcl chemical structure and properties
(3S)-3-phenyl-morpholine hcl chemical structure and properties
Part 1: Executive Summary & Chemical Identity
(3S)-3-Phenylmorpholine Hydrochloride is a high-value chiral heterocyclic building block extensively used in medicinal chemistry. It serves as the core scaffold for a class of norepinephrine-dopamine reuptake inhibitors (NDRIs), most notably analogues of phenmetrazine, and is a critical intermediate in the synthesis of Neurokinin-1 (NK1) receptor antagonists and Kv1.5 potassium channel inhibitors.
Unlike its racemic counterpart, the (3S)-enantiomer offers distinct pharmacological profiles, often exhibiting superior binding affinity and metabolic stability in specific target receptors. This guide details the physicochemical properties, enantioselective synthesis, and analytical validation of this compound.
Chemical Identity Table[1][2]
| Property | Data |
| IUPAC Name | (3S)-3-phenylmorpholine hydrochloride |
| Common Name | (S)-3-Phenylmorpholine HCl |
| CAS Number (Free Base) | 914299-79-9 |
| CAS Number (HCl Salt) | Implied from (R)-isomer (1624261-27-3); commercially listed as 914299-79-9 (salt form often shares base CAS in catalogs) |
| Molecular Formula | C₁₀H₁₃NO[1][2][3][4] · HCl |
| Molecular Weight | 199.68 g/mol (Salt); 163.22 g/mol (Base) |
| Appearance | White to off-white crystalline solid |
| Optical Rotation | |
| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in ether |
| SMILES | Cl.[H][C@@]1(COCCN1)C1=CC=CC=C1 |
Part 2: Enantioselective Synthesis & Manufacturing
Core Directive: Autonomy in Synthetic Design
The most robust route to (3S)-3-phenylmorpholine does not rely on the resolution of racemates, which is low-yielding and wasteful. Instead, we utilize a chiral pool synthesis starting from (S)-(+)-Phenylglycinol . This method guarantees the retention of stereochemistry at the benzylic position, ensuring high enantiomeric excess (ee > 99%).
Reaction Scheme (Graphviz)
Caption: Stereoselective synthesis pathway from (S)-phenylglycinol to (3S)-3-phenylmorpholine HCl.
Detailed Experimental Protocol
Step 1: N-Acylation
Reagents: (S)-Phenylglycinol (1.0 eq), Chloroacetyl chloride (1.1 eq), Triethylamine (1.2 eq), DCM (Solvent). Protocol:
-
Dissolve (S)-phenylglycinol in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Cool to 0°C.[5]
-
Add triethylamine followed by the dropwise addition of chloroacetyl chloride. Expert Note: Maintain temperature below 5°C to prevent O-acylation side products.
-
Stir for 2 hours, allowing the mixture to warm to room temperature.
-
Quench with water, separate the organic layer, dry over MgSO₄, and concentrate to yield the N-(2-chloroacetyl) amide.
Step 2: Cyclization (The Williamson Ether Synthesis)
Reagents: Sodium Hydride (NaH, 60% dispersion, 1.2 eq), THF (anhydrous). Protocol:
-
Suspend NaH in anhydrous THF at 0°C.
-
Slowly add a solution of the amide from Step 1 in THF. Hydrogen gas evolution will occur.
-
Stir at room temperature for 3-4 hours. Expert Note: Monitor by TLC. The formation of the morpholin-3-one ring is usually rapid. Ensure anhydrous conditions to avoid hydrolysis of the chloroacetyl group.
-
Quench carefully with saturated NH₄Cl solution. Extract with ethyl acetate.[6]
-
Purify the intermediate (5S)-5-phenylmorpholin-3-one by recrystallization or silica chromatography.
Step 3: Reduction to Morpholine
Reagents: Lithium Aluminum Hydride (LAH, 2.5 eq) or Borane-THF complex. Protocol:
-
Dissolve the lactam (morpholin-3-one) in anhydrous THF.
-
Add LAH pellets carefully at 0°C.
-
Reflux the mixture for 6–12 hours. Causality: Reflux is required to fully reduce the amide carbonyl to the methylene group.
-
Cool to 0°C and perform a Fieser quench (Water, 15% NaOH, Water).
-
Filter the aluminum salts and concentrate the filtrate to obtain the (3S)-3-phenylmorpholine free base as a colorless oil.
Step 4: Salt Formation
Protocol:
-
Dissolve the free base in diethyl ether or ethanol.
-
Add 2M HCl in diethyl ether dropwise until pH < 2.
-
The white precipitate is collected by filtration, washed with cold ether, and dried under vacuum.
Part 3: Analytical Characterization & Validation[4]
To ensure the compound meets the stringent requirements for drug development (e.g., >98% ee), the following analytical methods are validated.
Enantiomeric Purity (Chiral HPLC)
Standard reverse-phase columns cannot separate enantiomers. A polysaccharide-based chiral stationary phase is required.
-
Column: Chiralpak IG-3 or IA-3 (Amylose derivative).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm.
-
Expected Result: The (3S)-enantiomer typically elutes second (depending on specific column interactions), with baseline separation from the (3R)-isomer.
Nuclear Magnetic Resonance (NMR)
The (3S)-configuration induces specific shielding effects on the morpholine ring protons.
-
¹H NMR (400 MHz, DMSO-d₆):
- 9.8 (br s, 2H, NH₂⁺)
- 7.30–7.50 (m, 5H, Ar-H)
- 4.55 (dd, 1H, H-3, benzylic)
- 3.80–4.10 (m, 4H, H-2, H-6 ether protons)
- 3.10–3.40 (m, 2H, H-5 amine protons)
Optical Rotation
-
Specification:
(c=1.0, Methanol) [1]. -
Note: A negative rotation would indicate the presence of the (R)-enantiomer or contamination.
Part 4: Pharmacological Applications
Mechanism of Action Diagram
Caption: Pharmacological targets of 3-phenylmorpholine derivatives, highlighting NDRI activity and NK1 antagonism.
Key Therapeutic Areas[1][6]
-
Appetite Suppression: As a structural analogue of Phenmetrazine , the (3S)-isomer acts as a releasing agent and reuptake inhibitor of monoamines. The stereochemistry is critical; (S)-isomers of related morpholines often show distinct potency ratios between NET and DAT compared to their (R)-counterparts [2].
-
NK1 Antagonists: The 3-phenylmorpholine scaffold mimics the spatial arrangement of the substance P pharmacophore. It is a precursor for high-affinity NK1 antagonists used in treating chemotherapy-induced nausea and vomiting (CINV).
-
Kv1.5 Channel Inhibition: Recent studies indicate that 3-phenylmorpholine derivatives can inhibit the Kv1.5 potassium channel, a target for treating atrial fibrillation, by binding to the channel's central cavity [3].
Part 5: Handling & Safety Information
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Storage Protocol:
-
Hygroscopic: Store in a desiccator or under inert gas (Argon/Nitrogen).
-
Temperature: 2–8°C (Refrigerated) is recommended for long-term stability to prevent oxidation of the secondary amine.
-
Incompatibility: Strong oxidizing agents and acid chlorides (unless intended for derivatization).
References
-
ChemicalBook . (S)-3-Phenylmorpholine Product Properties and Optical Rotation Data. Retrieved from ChemicalBook Database. Link
-
Rothman, R. B., et al. (2002). Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin. Pharmacology Biochemistry and Behavior.[4] Link
-
Zhang, Y., et al. (2020).[7] Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors. Frontiers in Pharmacology. Link
-
National Center for Biotechnology Information . PubChem Compound Summary for CID 12148906, (S)-3-Phenylmorpholine. Link
Sources
- 1. 3-Fluorophenmetrazine - Wikipedia [en.wikipedia.org]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. researchgate.net [researchgate.net]
- 5. CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents [patents.google.com]
- 6. pdf.journalagent.com [pdf.journalagent.com]
- 7. CN106928162B - Synthesis method of substituted N-phenyl morpholine compound - Google Patents [patents.google.com]
